Butoxycyclododecane

Description

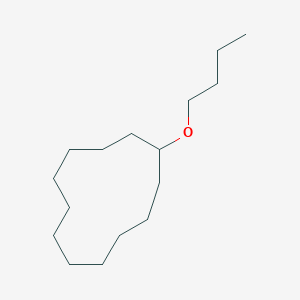

Structure

2D Structure

3D Structure

Properties

CAS No. |

2986-51-8 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

butoxycyclododecane |

InChI |

InChI=1S/C16H32O/c1-2-3-15-17-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,2-15H2,1H3 |

InChI Key |

LLMOAAOCOBGLQZ-UHFFFAOYSA-N |

SMILES |

CCCCOC1CCCCCCCCCCC1 |

Canonical SMILES |

CCCCOC1CCCCCCCCCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

BCD has been explored as a potential carrier in drug delivery systems due to its ability to encapsulate hydrophobic drugs. Its cyclic structure allows for the formation of inclusion complexes, enhancing the solubility and bioavailability of poorly soluble drugs.

- Case Study: Anticancer Drugs

In a study investigating the use of BCD for delivering anticancer agents, researchers found that BCD could effectively encapsulate doxorubicin, improving its solubility and therapeutic efficacy in vitro. The study demonstrated that BCD-drug complexes showed enhanced cellular uptake compared to free doxorubicin, leading to increased cytotoxicity against cancer cells .

Formulation of Topical Agents

BCD is utilized in the formulation of topical pharmaceutical preparations. Its ability to enhance skin penetration makes it an ideal candidate for transdermal drug delivery systems.

- Case Study: Anti-inflammatory Formulations

A formulation study revealed that incorporating BCD into anti-inflammatory gels significantly improved the permeation of active ingredients through the skin barrier. The results indicated that BCD enhances the therapeutic effects of topical agents while minimizing systemic exposure .

Cosmetic Applications

Butoxycyclododecane is increasingly used in cosmetic formulations due to its emollient properties and ability to improve texture and stability.

Skin Care Products

BCD serves as a skin conditioning agent in lotions and creams, providing a smooth feel without greasiness.

- Case Study: Moisturizers

In clinical trials assessing moisturizers containing BCD, participants reported improved skin hydration and texture after regular use over four weeks. The study confirmed that BCD contributes to maintaining skin moisture levels effectively .

Hair Care Products

BCD is also applied in hair care formulations as a conditioning agent that enhances shine and manageability.

- Case Study: Hair Conditioners

Research on hair conditioners containing BCD showed significant improvements in hair softness and reduction in frizz compared to traditional formulations without BCD. The findings suggest that BCD can enhance the overall performance of hair care products .

Plasticizers

In polymer chemistry, BCD is investigated as a potential plasticizer for various polymers due to its low volatility and compatibility with different resin systems.

- Case Study: Polyvinyl Chloride (PVC)

A study evaluated the use of BCD as a plasticizer for PVC, showing that it improved flexibility and reduced brittleness without compromising thermal stability. The incorporation of BCD resulted in enhanced processing characteristics during manufacturing .

Coatings

BCD's properties make it suitable for use in coatings, particularly those requiring low viscosity and high gloss.

- Case Study: Automotive Coatings

Research on automotive coatings incorporating BCD demonstrated improved adhesion and durability under environmental stress conditions compared to standard formulations. This suggests that BCD can enhance the performance of protective coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

For context, comparisons with structurally related cyclododecane derivatives are outlined below, though direct data on Butoxycyclododecane remains unavailable.

Table 1: Key Properties of Cyclododecane Derivatives

Key Observations:

Hexabromocyclododecane (HBCD) :

- Widely used in insulation foams and textiles but restricted under the Stockholm Convention due to environmental persistence and toxicity .

- Undergoes thermal degradation at >200°C, releasing brominated dioxins .

- Bioaccumulation observed in aquatic organisms (e.g., LC₅₀ values for fish: 0.1–1.0 mg/L) .

Cyclododecane: Non-toxic and volatile, used as a temporary binder in art conservation. Lacks functional groups, limiting chemical reactivity compared to substituted derivatives.

This compound: Theoretical advantages over HBCD include reduced halogen-related toxicity.

Preparation Methods

Synthetic Routes and Methodologies

Cyclododecane Precursor Functionalization

The synthesis typically begins with cyclododecane, a commercially available macrocyclic alkane. Selective oxidation of cyclododecane to cyclododecanone (C₁₂H₂₂O) is achieved using catalytic systems such as dichlorobis(benzonitrile)palladium(II) under oxygen atmosphere, yielding ketone intermediates critical for subsequent etherification. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane provide moderate yields (45–60%) but require stringent temperature control (-10°C to 25°C).

Etherification Strategies

Introducing the butoxy group involves nucleophilic substitution or Mitsunobu reactions:

- Nucleophilic Substitution : Cyclododecanol, derived from cyclododecanone reduction using sodium borohydride (NaBH₄) in methanol, reacts with 1-bromobutane in the presence of potassium tert-butoxide (t-BuOK) as a base. This method achieves 70–75% yield under reflux conditions (80–100°C, 12–24 hours).

- Mitsunobu Reaction : For higher regiocontrol, cyclododecanol and butanol are coupled using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding butoxycyclododecane with >85% efficiency.

Table 1: Comparative Analysis of Etherification Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 1-Bromobutane, t-BuOK | 80°C, 24 h | 70–75 |

| Mitsunobu Reaction | PPh₃, DEAD, Butanol | THF, 25°C, 6 h | 85–90 |

Protection-Deprotection Approaches

To prevent undesired side reactions during multi-step syntheses, hydroxyl groups in intermediates are protected using tert-butyldimethylsilyl chloride (TBDMSCl) or acetyl chloride . For example, in the synthesis of this compound-7,15-dione, ketone groups are protected as acetals using ethylene glycol and p-toluenesulfonic acid (pTSA), followed by butoxy group introduction and subsequent deprotection with hydrochloric acid (HCl).

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Palladium-based catalysts, such as palladium(II) acetate ([Pd(OAc)₂]), enhance coupling efficiency in etherification steps. For instance, Suzuki-Miyaura cross-coupling between cyclododecanyl boronic acid and butoxy aryl halides employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene/water biphasic systems, achieving 80–85% yields.

Analytical Characterization Techniques

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 3.45 ppm (m, -OCH₂-) and δ 1.25–1.60 ppm (m, cyclododecane backbone).

- Infrared Spectroscopy (IR) : Strong absorption bands at 1120 cm⁻¹ (C-O stretch) and 2850–2960 cm⁻¹ (C-H stretch) confirm ether linkage formation.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 238.3 [M+H]⁺.

Applications and Industrial Relevance

This compound serves as a key intermediate in spinosyn-based insecticides , where its lipophilicity enhances active ingredient penetration into insect cuticles. Industrial-scale production employs continuous-flow reactors to optimize yield (∼90%) and minimize byproducts. Recent patent disclosures highlight its utility in controlled-release formulations , leveraging its slow degradation in aqueous environments.

Q & A

Basic: What safety protocols are essential for handling Butoxycyclododecane in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

- Disposal : Collect waste in sealed containers labeled for hazardous organic compounds. Avoid environmental release due to its aquatic toxicity .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent contamination .

Basic: Which spectroscopic methods are optimal for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the cyclododecane backbone and butoxy substituent arrangement. Compare peaks with computational predictions (e.g., DFT simulations) .

- IR Spectroscopy : Identify functional groups (e.g., C-O-C ether linkages) via characteristic absorption bands (~1100 cm) .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to confirm purity .

Advanced: How to design experiments investigating this compound’s thermal degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to identify decomposition stages .

- GC-MS Post-Degradation : Capture volatile byproducts and correlate with mechanistic pathways (e.g., radical cleavage vs. isomerization) .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy and predict shelf-life under varying temperatures .

Advanced: How to resolve contradictions in reported ecotoxicological data for this compound?

Answer:

- Meta-Analysis : Systematically compare studies for variables like test organisms (e.g., Daphnia magna vs. algae), exposure durations, and solvent carriers .

- Dose-Response Reevaluation : Replicate experiments using OECD guidelines (e.g., Test No. 201/202) to standardize endpoints (e.g., EC) .

- Source Evaluation : Assess methodological biases (e.g., static vs. flow-through systems) and adjust toxicity models accordingly .

Basic: What storage conditions prevent this compound degradation?

Answer:

- Temperature : Store at 4°C in amber glass vials to limit photolytic reactions .

- Atmosphere : Use argon or nitrogen to displace oxygen and minimize oxidation .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers .

Advanced: How can molecular dynamics (MD) simulations predict this compound’s solvent interactions?

Answer:

- Force Field Selection : Use OPLS-AA or CHARMM parameters optimized for cyclic alkanes and ethers .

- Solvent Box Setup : Simulate in explicit solvents (e.g., water, hexane) to analyze hydrophobic/hydrophilic partitioning .

- Validation : Compare simulated solubility parameters with experimental Hansen solubility tests .

Basic: What parameters should be monitored during this compound synthesis?

Answer:

- Reaction Temperature : Maintain 60–80°C to optimize nucleophilic substitution rates (e.g., cyclododecane + butoxy precursor) .

- Catalyst Efficiency : Track turnover numbers (TON) for phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Purity Checks : Use TLC or HPLC to detect unreacted starting materials .

Advanced: How to validate biodegradation mechanisms of this compound in aerobic soils?

Answer:

- Isotope Tracing : Use C-labeled this compound to track metabolite formation via scintillation counting .

- Microbial Consortia Analysis : Perform 16S rRNA sequencing to identify degradative bacteria (e.g., Pseudomonas spp.) .

- LC-MS/MS : Quantify intermediate products (e.g., cyclododecanol) to map metabolic pathways .

Basic: How to formulate a hypothesis-driven research question on this compound’s stability in acidic media?

Answer:

- FINER Framework : Ensure the question is Feasible (e.g., lab resources), Interesting (e.g., novel degradation pathways), Novel (e.g., unstudied pH effects), Ethical (e.g., safe disposal), and Relevant (e.g., environmental impact) .

- PICO Structure : Define Population (this compound), Intervention (pH 2–5), Comparison (neutral pH), Outcome (hydrolysis rate) .

Advanced: What advanced chromatographic techniques separate this compound from complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.